molecular formula C26H32O2 B14801729 Arotinoid; Arotinoid ethyl ester

Arotinoid; Arotinoid ethyl ester

Cat. No.: B14801729
M. Wt: 376.5 g/mol
InChI Key: NULUAKSYPPSJCO-UHFFFAOYSA-N
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Description

Arotinoid and its ethyl ester derivative, Arotinoid ethyl ester, are synthetic retinoids belonging to the third generation of retinoic acid derivatives. These compounds are known for their potent biological activities, particularly in modulating cell differentiation and proliferation.

Preparation Methods

The synthesis of Arotinoid ethyl ester involves several steps. One common method includes the reaction between [1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-ethyl]-phosphine triphenylbromide and p-ethoxycarbonyl benzaldehyde in isopropanol to obtain P-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]-ethyl benzoate . This intermediate is then further processed to yield Arotinoid ethyl ester. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Arotinoid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ethyl ester to its corresponding carboxylic acid.

    Reduction: The compound can be reduced to its alcohol derivative.

    Substitution: Arotinoid ethyl ester can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Arotinoid ethyl ester has been extensively studied for its applications in various fields:

Mechanism of Action

Arotinoid ethyl ester exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding leads to the transcriptional regulation of target genes involved in cell differentiation, proliferation, and apoptosis. The compound’s ability to modulate these pathways makes it effective in treating conditions characterized by abnormal cell growth .

Comparison with Similar Compounds

Arotinoid ethyl ester is compared with other retinoids such as:

The uniqueness of Arotinoid ethyl ester lies in its higher antiproliferative activity and its potential for treating refractory conditions .

Properties

Molecular Formula

C26H32O2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoate

InChI

InChI=1S/C26H32O2/c1-7-28-24(27)20-10-8-19(9-11-20)16-18(2)21-12-13-22-23(17-21)26(5,6)15-14-25(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3

InChI Key

NULUAKSYPPSJCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Origin of Product

United States

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